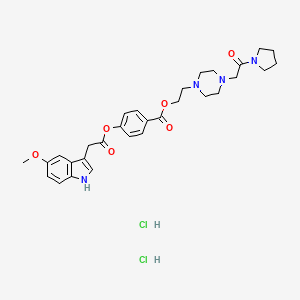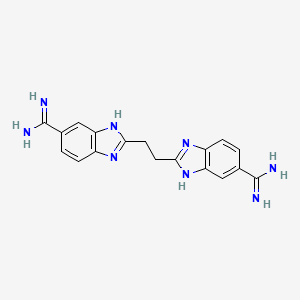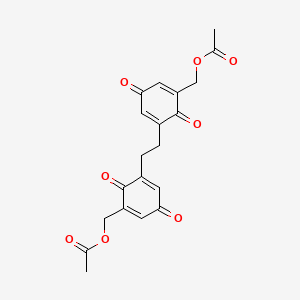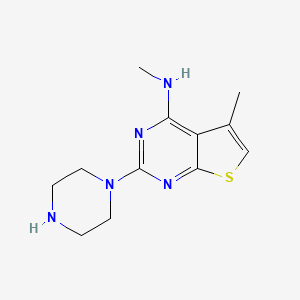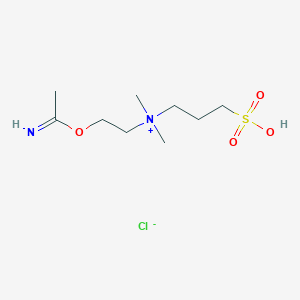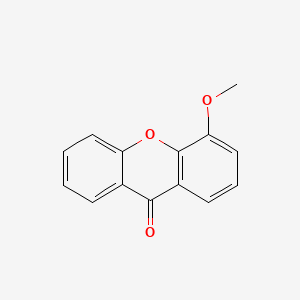
4-Methoxy-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-9H-xanthen-9-one is a chemical compound with the molecular formula C14H10O3 and a molecular weight of 226.23 . It belongs to the class of xanthones, which are aromatic oxygenated heterocycles .
Synthesis Analysis
The synthesis of xanthones like 4-Methoxy-9H-xanthen-9-one involves various methods. One approach involves the use of the classical and modified Grover, Shah, and Shah reaction . Another method involves the use of ytterbium, palladium, ruthenium, copper catalysis . A library of xanthone derivatives was synthesized and biologically evaluated in vitro on human macrophages under pro-inflammatory conditions .Molecular Structure Analysis
The molecular structure of 4-Methoxy-9H-xanthen-9-one is characterized by a dibenzo-γ-pyrone scaffold, known as 9H-xanthen-9-one . The number and class of rings A and B derive from the biosynthetic pathways in higher plants leading to the acetate-derived A-ring (carbons 1–4) and the shikimic acid pathway-derived B-ring (carbons 5–8) .Chemical Reactions Analysis
Xanthones like 4-Methoxy-9H-xanthen-9-one have been found to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages . The main mechanism of action of xanthones and their derivatives is still only partially disclosed, and further investigations are needed to improve their potential clinical outcomes .Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
6702-58-5 |
|---|---|
Produktname |
4-Methoxy-9H-xanthen-9-one |
Molekularformel |
C14H10O3 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
4-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O3/c1-16-12-8-4-6-10-13(15)9-5-2-3-7-11(9)17-14(10)12/h2-8H,1H3 |
InChI-Schlüssel |
SYEHHMRXODULBY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC3=CC=CC=C3C2=O |
Kanonische SMILES |
COC1=CC=CC2=C1OC3=CC=CC=C3C2=O |
Andere CAS-Nummern |
6702-58-5 |
Synonyme |
4-methoxyxanthone |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

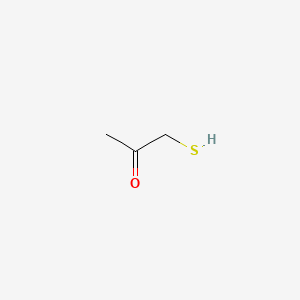
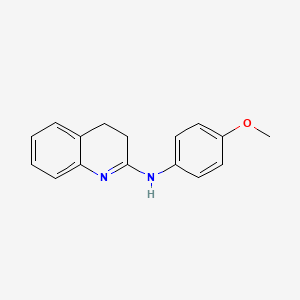
![8-(propan-2-yl)-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1196836.png)

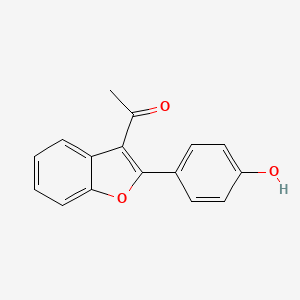
![(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide](/img/no-structure.png)

![1-[3-(Trifluoromethyl)phenyl]pentan-2-amine](/img/structure/B1196845.png)

